molecular formula C17H15ClN4O3 B2404703 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea CAS No. 1060330-82-6

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea

Cat. No.: B2404703
CAS No.: 1060330-82-6
M. Wt: 358.78
InChI Key: NMDHTKVEURGVBP-UHFFFAOYSA-N
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Description

This compound features a urea bridge linking two distinct pharmacophores:

  • Aryl moiety: A 5-chloro-2-methoxyphenyl group, where the chlorine atom at the 5-position and the methoxy group at the 2-position modulate electronic and steric properties.
  • Heterocyclic core: A 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl group, a bicyclic system with a keto group at position 4 and a methyl substituent at position 2.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3/c1-10-15(16(23)22-8-4-3-5-14(22)19-10)21-17(24)20-12-9-11(18)6-7-13(12)25-2/h3-9H,1-2H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDHTKVEURGVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a complex organic molecule with significant biological activity, particularly in the field of cancer research. This article reviews its biological properties, including mechanisms of action, targets, and therapeutic potential, based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C24H21ClN4O4C_{24}H_{21}ClN_{4}O_{4}, and its structure features a urea moiety linked to a pyridopyrimidine derivative. The presence of a chloro and methoxy group on the phenyl ring enhances its biological activity.

Research indicates that derivatives of pyridopyrimidine, like the one , exhibit various mechanisms of action:

  • Inhibition of Kinases : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA). In particular, compounds related to this structure have shown IC50 values in the low micromolar range against these targets, suggesting potent inhibition capabilities .
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown growth inhibition percentages (GI%) exceeding 40% across multiple human carcinoma cell lines .
  • Dihydrofolate Reductase (DHFR) Inhibition : Similar chemical structures have been reported to inhibit DHFR, an enzyme critical for DNA synthesis. This inhibition can lead to reduced proliferation in cancer cells by disrupting nucleotide synthesis pathways .

Case Studies and Experimental Results

Several studies have investigated the biological activity of similar compounds:

  • Study on CDK and TRKA Inhibition : A study evaluated a series of pyridopyrimidine derivatives for their dual inhibitory potential against CDK2 and TRKA kinases. The findings indicated that certain derivatives exhibited IC50 values comparable to known inhibitors, highlighting their potential as therapeutic agents for cancer treatment .
  • Anticancer Activity Assessment : The National Cancer Institute (NCI) conducted tests on a range of pyridopyrimidine derivatives against 60 different cancer cell lines. Results showed that specific compounds led to significant growth inhibition across various cancer types, emphasizing their broad-spectrum anticancer activity .

Data Table: Biological Activity Overview

Activity Type Target IC50 Value (µM) Effectiveness
Kinase InhibitionCDK20.09Potent
Kinase InhibitionTRKA0.45Potent
Antiproliferative ActivityVarious Cancer Cell LinesN/AGI% > 40%
DHFR InhibitionDihydrofolate ReductaseHigh AffinityDisrupts DNA synthesis

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Compound A : 1-(2,5-Dichlorophenyl)-3-{2-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-3-yl}Urea (CAS: 1060331-22-7)

  • Structural difference : Replaces the methoxy group (OCH₃) at the 2-position with a second chlorine atom (Cl).
  • Implications: Increased lipophilicity due to the additional chlorine, which may enhance membrane permeability but reduce solubility. Potential for altered target selectivity due to steric and electronic effects .

Compound B : 1-(3-Chlorophenyl)-3-(1-Methyl-4-Oxo-1,4,5,6-Tetrahydropyridin-2-yl)Urea (CAS: 1338095-67-2)

  • Structural difference: Aryl group: 3-chlorophenyl (vs. 5-chloro-2-methoxyphenyl). Heterocyclic core: A partially saturated tetrahydropyridin-2-yl system (vs. aromatic pyrido-pyrimidinone).
  • Implications :
    • Reduced aromaticity in the core may decrease planarity, affecting interactions with flat binding pockets.
    • The 3-chloro substitution on the phenyl ring may alter steric hindrance compared to the 5-chloro-2-methoxy configuration .

Modifications to the Heterocyclic Core

Compound C : (6RS)-3-[2-[4-(6-Fluoro-1,2-Benzisoxazol-3-yl)Piperidin-1-yl]Ethyl]-2,6-Dimethyl-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a]Pyrimidin-4-One (CAS: 1346602-28-5)

  • Structural difference :
    • Replaces the urea bridge with an ethyl-piperidinyl-benzisoxazole chain.
    • Introduces a fluorine atom and a benzisoxazole-piperidine hybrid substituent.
  • Implications: Increased molecular complexity and weight (C₂₅H₂₈FN₅O₂ vs. C₁₆H₁₃ClN₄O₃ for the target compound). Potential for enhanced selectivity toward neurological targets (e.g., serotonin receptors) due to the benzisoxazole moiety .

Urea-Linked Carbonitrile Analogs

Compound D : 1-(4-Chlorophenyl)-2,5-Dioxo-1,5-Dihydro-2H-Dipyrido[1,2-a:2',3'-d]Pyrimidine-3-Carbonitrile (CAS: 891032-84-1)

  • Structural difference :
    • Replaces the urea group with a carbonitrile (CN) and introduces a fused dipyrido-pyrimidine dione system.
  • Implications :
    • The electron-withdrawing CN group may alter electronic distribution, affecting redox properties.
    • The fused dione system could enhance binding to oxidoreductases or proteases .

Key Research Findings and Implications

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may improve metabolic stability compared to dichloro analogs like Compound A .
  • Core Rigidity: The fully aromatic pyrido-pyrimidinone core in the target compound likely enhances π-π stacking interactions compared to partially saturated analogs like Compound B .
  • Target Selectivity : Urea-linked compounds (target, A, B) are hypothesized to inhibit kinases, while carbonitrile derivatives (Compound D) may target enzymes requiring redox-active sites .

Q & A

Q. What are the key steps and methodologies for synthesizing 1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea?

The synthesis typically involves:

  • Coupling Reactions : Reacting a 5-chloro-2-methoxyphenyl isocyanate with a pyrido[1,2-a]pyrimidin-3-amine derivative under anhydrous conditions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
  • Conditions : Reactions are performed under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates. Catalysts like triethylamine may enhance urea bond formation .

Q. How is the compound’s structure confirmed post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, pyridopyrimidine ring protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 385.08).
  • X-ray Crystallography : For crystalline derivatives, SHELX software is used to refine atomic coordinates and validate bond lengths/angles .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Enzyme Inhibition : IC₅₀ determination against kinases or proteases via fluorescence polarization or colorimetric substrates.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells).
  • Controls : Use reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal coupling reaction conditions.
  • Flow Chemistry : Continuous-flow reactors may enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .

Q. How to resolve contradictions in biological activity data across studies?

  • Replicate Experiments : Perform triplicate assays with statistical analysis (e.g., ANOVA) to assess variability.
  • Target Profiling : Use proteomics (e.g., kinome-wide screening) to identify off-target effects.
  • Structural Analog Comparison : Compare IC₅₀ values with analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent effects .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets of kinases).
  • QSAR Modeling : Generate regression models correlating substituent electronic parameters (Hammett σ) with bioactivity.
  • MD Simulations : Analyze binding stability (e.g., RMSD plots over 100 ns trajectories) .

Q. How does the compound’s stability impact experimental design?

  • Degradation Studies : Monitor stability via HPLC under stress conditions (pH 1–13, 40–60°C).
  • Storage Recommendations : Store at −20°C in amber vials to prevent photodegradation.
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., aryl amines) .

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